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Compound of Interest

Compound Name: ALX-1393

Cat. No.: B1664810 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental evaluation of ALX-1393, a selective inhibitor of the

neuronal glycine transporter 2 (GlyT2). This document is intended for researchers, scientists,

and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties
ALX-1393, with the IUPAC name (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid, is

a small molecule inhibitor derived from an L-serine amino acid core.[1][2] Its structure features

three aromatic rings—a benzyl ring, an oxyphenyl ring, and a fluorophenyl ring—O-substituted

on the hydroxyl side chain.[1] This compound has been instrumental in studying the role of

GlyT2 in modulating inhibitory glycinergic neurotransmission.[1][3]

The key chemical and physical properties of ALX-1393 are summarized in the table below. It is

typically supplied as a white to off-white solid powder.[4] Notably, the free form and

hydrochloride salt of ALX-1393 can be unstable, and a more stable trifluoroacetic acid (TFA)

salt form is often recommended for research purposes.[4][5]

Table 1: Chemical and Physical Properties of ALX-1393
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Property Value Reference

IUPAC Name
(2S)-2-amino-3-{--INVALID-

LINK--methoxy}propanoic acid
[2][6]

Synonyms ALX1393, ALX 1393 [2]

CAS Number 949164-09-4 [2][4]

Chemical Formula C₂₃H₂₂FNO₄ [2][6]

Molecular Weight 395.43 g/mol [2][6]

Appearance White to off-white solid powder [4]

SMILES N--INVALID-LINK--C(O)=O [4]

InChI Key
ADUSZEGHFWRTQS-

AIBWNMTMSA-N
[2]

Solubility Soluble in DMSO (100 mg/mL) [5]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 6 months.

[4]

Mechanism of Action and Signaling Pathway
ALX-1393 is a potent and selective, reversible, noncompetitive inhibitor of the neuronal glycine

transporter 2 (GlyT2).[1][6] GlyT2 is primarily located on the presynaptic terminals of glycinergic

neurons in the spinal cord and brainstem.[3][7] Its main function is to reuptake glycine from the

synaptic cleft back into the presynaptic neuron, thereby terminating the inhibitory signal and

allowing for glycine recycling.[3][7]

By inhibiting GlyT2, ALX-1393 prevents this reuptake process. This leads to an elevation of

glycine concentration in the synaptic cleft.[3] The increased availability of glycine potentiates

the activation of postsynaptic strychnine-sensitive glycine receptors (GlyRs), which are ligand-

gated chloride ion channels.[7][8] The activation of GlyRs causes an influx of chloride ions (Cl⁻)

into the postsynaptic neuron, leading to hyperpolarization of the cell membrane and the

generation of an inhibitory postsynaptic potential (IPSP).[7] This enhanced inhibitory signaling,
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often referred to as a "tonic current," is the basis for the analgesic and muscle relaxant effects

observed with ALX-1393 administration.[7][8]

The mechanism of action is visually represented in the signaling pathway diagram below.
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Caption: Mechanism of action of ALX-1393.

Pharmacological Profile
ALX-1393 exhibits high affinity and selectivity for GlyT2 over its counterpart, GlyT1. This

selectivity is crucial, as GlyT1 is more broadly distributed in the central nervous system,

including on glial cells, and is involved in modulating glutamatergic neurotransmission. Off-

target inhibition of GlyT1 could lead to undesirable side effects.[1]

Table 2: Quantitative Pharmacological Data for ALX-1393
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Parameter Cell/System Value Reference

GlyT2 Inhibition (IC₅₀)
Recombinant GlyT2 in

COS7 cells
31 ± 2.7 nM [1]

GlyT1 Inhibition (IC₅₀)
Recombinant GlyT1 in

COS7 cells

Low μM range (~4

µM)
[1][9]

Selectivity GlyT2 vs. GlyT1 ~100-200 fold [1][10]

Action Potential

Suppression (EC₅₀)

Organotypic spinal

cultures
100 ± 31 nM [8]

Maximal Action

Potential Suppression

Organotypic spinal

cultures (at 1 µM)
88.3 ± 2.6 % [8]

Blood-Brain Barrier

Penetration
In vivo (mice) ~5% [1]

Experimental Protocols
The characterization of ALX-1393 has involved a range of in vitro and in vivo experimental

procedures. Below are detailed methodologies for key experiments.

In Vitro Characterization Workflow
The initial evaluation of a GlyT2 inhibitor like ALX-1393 typically follows a workflow from cell-

based functional assays to more complex tissue preparations.
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Caption: Experimental workflow for ALX-1393 characterization.
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[³H]Glycine Transport Assay
This assay is fundamental for determining the potency (IC₅₀) and selectivity of ALX-1393.[5]

[11]

Cell Culture and Transfection:

COS-7 cells are cultured in standard DMEM supplemented with 10% fetal bovine serum,

penicillin, and streptomycin.

Cells are plated onto multi-well plates and grown to appropriate confluency.

Transient transfection is performed using a suitable reagent (e.g., Turbofect) with plasmids

encoding either human GlyT1 or GlyT2. Cells are incubated for 48 hours post-transfection

to allow for transporter expression.[5][11]

Transport Assay Procedure:

On the day of the experiment, cells are washed with HEPES-buffered saline (HBS: 150

mM NaCl, 10 mM HEPES-Tris pH 7.4, 1 mM CaCl₂, 5 mM KCl, 1 mM MgSO₄).[5]

Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of ALX-
1393 or vehicle control.

The transport reaction is initiated by adding a solution containing a fixed concentration of

[³H]glycine (e.g., 10 µM) and the corresponding concentration of ALX-1393.

The reaction proceeds for a short period (e.g., 7 minutes) at 37°C and is then stopped by

rapidly washing the cells with ice-cold HBS.[5][11]

Cells are lysed, and the incorporated radioactivity is measured using a scintillation

counter.

Data Analysis:

Non-specific uptake is determined using untransfected (mock) cells and subtracted from

all values.
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Data are normalized to the vehicle control (100% transport).

IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-

response curve using non-linear regression.

Whole-Cell Patch-Clamp Recording
This electrophysiological technique is used to measure the functional consequence of GlyT2

inhibition, specifically the induction of tonic glycinergic currents.[8]

Preparation:

Organotypic spinal cultures are prepared from rodent pups and maintained in culture for

several weeks.[8]

For recording, a slice culture is transferred to a recording chamber on a microscope stage

and continuously perfused with artificial cerebrospinal fluid (ACSF).

Recording Procedure:

Commissural interneurons in the ventral horn are visually identified.[8]

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled

with an intracellular solution (e.g., containing Cs-gluconate for voltage-clamp).[12]

Neurons are voltage-clamped at a holding potential (e.g., -70 mV).

A stable baseline current is recorded.

ALX-1393 (e.g., 200 nM) is applied via the perfusion system. The change in the holding

current, representing the induced tonic current, is measured.[8]

To confirm the current is mediated by glycine receptors, a GlyR antagonist like strychnine

can be co-applied to observe the reversal of the effect.[8]

In Vivo Pain Models (Rat)
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These experiments assess the antinociceptive (pain-relieving) effects of ALX-1393 in living

animals.[2]

Animal Preparation:

Male Sprague-Dawley rats are used.[2]

For intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration, a catheter is surgically

implanted into the desired space and the animal is allowed to recover.[1][2]

Drug Administration:

ALX-1393 is dissolved in a suitable vehicle and administered directly into the spinal cord

or brain ventricles at various doses (e.g., 4-100 µg).[1][2]

Nociceptive Testing:

Acute Pain Models:

Formalin Test: A dilute formalin solution is injected into the paw, and pain behaviors

(flinching, licking) are observed in two phases. ALX-1393 has been shown to suppress

the late phase response.[2][4]

Thermal Nociception (Hot Plate/Tail Flick): The latency for the animal to respond to a

heat stimulus is measured.[2]

Mechanical Nociception (Paw Pressure Test): The pressure threshold that elicits a paw

withdrawal is determined.[2]

Neuropathic Pain Models:

A model like chronic constriction injury (CCI) of the sciatic nerve is induced.[1]

Mechanical and cold hyperalgesia are assessed using tests like the von Frey filament

test and the cold plate test, respectively.[1]

Motor Function Assessment:
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The rotarod test is used to ensure that the observed antinociceptive effects are not due to

motor impairment. The animal's ability to stay on a rotating rod is timed.[2]

Conclusion
ALX-1393 is a well-characterized, selective inhibitor of GlyT2 that serves as a critical tool for

investigating the glycinergic system. Its ability to potentiate inhibitory neurotransmission by

increasing synaptic glycine levels has demonstrated clear antinociceptive effects in various

preclinical models of pain. While its poor blood-brain barrier penetration has limited its clinical

development, the study of ALX-1393 continues to provide valuable insights into the therapeutic

potential of targeting GlyT2 for the treatment of chronic pain and other neurological disorders.

[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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